molecular formula C14H12ClN3O2 B2446956 N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1394789-05-9

N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2446956
CAS No.: 1394789-05-9
M. Wt: 289.72
InChI Key: AJOJFQSMGJFWII-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as a 2-amino ketone and a carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Addition of the Cyano Group: The cyano group can be added via a nucleophilic addition reaction, often using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the cyano group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is investigated for its biological activity, including its effects on cellular processes and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can be compared with other similar compounds, such as:

    This compound: This compound shares structural similarities but may differ in its functional groups or substituents.

    This compound: Another structurally related compound with potential differences in reactivity and biological activity.

Properties

IUPAC Name

N-[(4-chlorophenyl)-cyanomethyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-9-6-12(18-20-9)7-14(19)17-13(8-16)10-2-4-11(15)5-3-10/h2-6,13H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOJFQSMGJFWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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